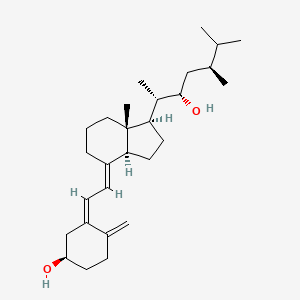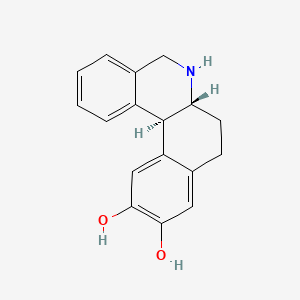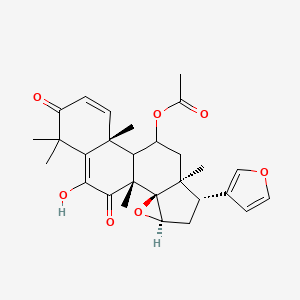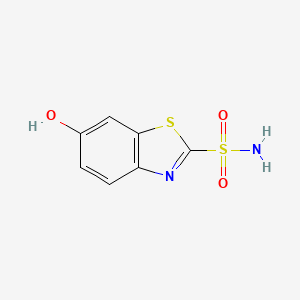![molecular formula C40H64ClN7O7 B1237195 [(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)
[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FK-906 is a tripeptide compound known for its antihypertensive properties. It is a hygroscopic, white crystalline powder with a molecular weight of 790.44. FK-906 is highly soluble in water, making it a suitable candidate for various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FK-906 can be prepared using several methods:
Lyophilization: This involves freeze-drying the compound to remove water content, resulting in a stable, amorphous form.
Grinding in a Ball Mill: This mechanical process reduces the particle size of FK-906, enhancing its solubility and stability.
Resolidification of the Melt: This method involves melting FK-906 and then allowing it to solidify under controlled conditions.
Exposure to High Relative Humidity: FK-906 can be exposed to 93% relative humidity for two days to achieve the desired amorphous form.
Industrial Production Methods: The industrial production of FK-906 typically involves large-scale lyophilization and grinding processes to ensure consistent quality and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: FK-906 undergoes various chemical reactions, including:
Oxidation: FK-906 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert FK-906 into its reduced forms, which may have different pharmacological properties.
Substitution: FK-906 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
FK-906 has a wide range of scientific research applications:
Chemistry: FK-906 is used as a model compound to study the physicochemical properties of peptides and peptide-related compounds.
Biology: It is employed in biological studies to understand its interactions with various biological molecules and systems.
Medicine: FK-906 is primarily used as an antihypertensive agent, helping to manage high blood pressure.
Wirkmechanismus
FK-906 exerts its antihypertensive effects by interacting with specific molecular targets and pathways. It binds to receptors on the surface of cells, leading to a cascade of intracellular events that result in the relaxation of blood vessels and a reduction in blood pressure. The exact molecular targets and pathways involved in this process are still under investigation .
Similar Compounds:
Tacrolimus (FK-506): Another tripeptide with immunosuppressive properties, used primarily in organ transplantation.
Cyclosporin A: A cyclic peptide with immunosuppressive effects, used to prevent organ rejection.
Uniqueness of FK-906: FK-906 is unique due to its specific antihypertensive properties, which distinguish it from other similar compounds like Tacrolimus and Cyclosporin A. While Tacrolimus and Cyclosporin A are primarily used for their immunosuppressive effects, FK-906 is specifically designed to manage high blood pressure .
Eigenschaften
Molekularformel |
C40H64ClN7O7 |
|---|---|
Molekulargewicht |
790.4 g/mol |
IUPAC-Name |
[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C40H63N7O7.ClH/c1-29(2)16-17-35(48)33(24-30-12-8-6-9-13-30)43-37(49)34(26-32-27-41-28-42-32)46(5)38(50)36(25-31-14-10-7-11-15-31)54-40(52)45(4)19-18-44(3)39(51)47-20-22-53-23-21-47;/h7,10-11,14-15,27-30,33-36,48H,6,8-9,12-13,16-26H2,1-5H3,(H,41,42)(H,43,49);1H/t33-,34-,35-,36-;/m0./s1 |
InChI-Schlüssel |
MBTHCNKHNNGZGE-GIOOZNHKSA-N |
Isomerische SMILES |
CC(C)CC[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)OC(=O)N(C)CCN(C)C(=O)N4CCOCC4)O.Cl |
Kanonische SMILES |
CC(C)CCC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)OC(=O)N(C)CCN(C)C(=O)N4CCOCC4)O.Cl |
Synonyme |
1-cyclohexyl-3-hydroxy-6-methyl-2-(N(alpha)-methyl-N(alpha)-(2-(N-methyl-N-(2-(N-methyl-N-morpholinocarbonylamino)ethyl)aminocarbonyloxy)-3-phenylpropionyl)histidyl)aminoheptane hydrochloride FK 906 FK-906 FK906 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)


![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1237120.png)
![[(1S,3S,5R,8Z,13S,14S,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1237122.png)
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)

![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)

![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1237129.png)

